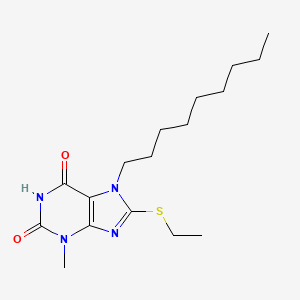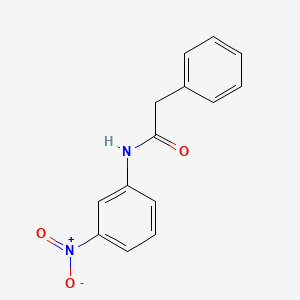![molecular formula C30H24N4O3 B11707978 2-{(3Z)-3-[([1,1'-biphenyl]-4-ylcarbonyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(4-methylphenyl)acetamide](/img/structure/B11707978.png)
2-{(3Z)-3-[([1,1'-biphenyl]-4-ylcarbonyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(4-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{(3Z)-3-[([1,1’-biphenyl]-4-ylcarbonyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(4-methylphenyl)acetamide is a complex organic compound with a unique structure that combines elements of biphenyl, hydrazone, and indole
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(3Z)-3-[([1,1’-biphenyl]-4-ylcarbonyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(4-methylphenyl)acetamide typically involves multiple steps. One common approach is the condensation of 1,1’-biphenyl-4-carboxylic acid hydrazide with an appropriate indole derivative under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-80°C to facilitate the formation of the hydrazone linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-{(3Z)-3-[([1,1’-biphenyl]-4-ylcarbonyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(4-methylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
2-{(3Z)-3-[([1,1’-biphenyl]-4-ylcarbonyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(4-methylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties
Wirkmechanismus
The mechanism of action of 2-{(3Z)-3-[([1,1’-biphenyl]-4-ylcarbonyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4’-Methylbiphenyl-4-carboxylic acid: Shares the biphenyl structure but lacks the hydrazone and indole components.
2-(Hydroxyimino)-N-(4-methylphenyl)acetamide: Contains the acetamide and methylphenyl groups but differs in the overall structure.
Uniqueness
The uniqueness of 2-{(3Z)-3-[([1,1’-biphenyl]-4-ylcarbonyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(4-methylphenyl)acetamide lies in its combination of biphenyl, hydrazone, and indole moieties. This unique structure imparts specific chemical and biological properties, making it valuable for various applications .
Eigenschaften
Molekularformel |
C30H24N4O3 |
|---|---|
Molekulargewicht |
488.5 g/mol |
IUPAC-Name |
N-[2-hydroxy-1-[2-(4-methylanilino)-2-oxoethyl]indol-3-yl]imino-4-phenylbenzamide |
InChI |
InChI=1S/C30H24N4O3/c1-20-11-17-24(18-12-20)31-27(35)19-34-26-10-6-5-9-25(26)28(30(34)37)32-33-29(36)23-15-13-22(14-16-23)21-7-3-2-4-8-21/h2-18,37H,19H2,1H3,(H,31,35) |
InChI-Schlüssel |
RJYZSEWSDZHAHW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=C2O)N=NC(=O)C4=CC=C(C=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[5-(2-Methylphenyl)-1,3,4-thiadiazol-2-YL]-4'-pentyl-[1,1'-biphenyl]-4-carboxamide](/img/structure/B11707901.png)

![2,2'-[1,4,10-trioxa-7,13-diazacyclopentadecane-7,13-diylbis(2-oxoethane-2,1-diyl)]bis(1H-isoindole-1,3(2H)-dione)](/img/structure/B11707918.png)
![2-[2,4-dibromo-3-methyl-6-(propan-2-yl)phenoxy]-N'-[(3Z)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B11707926.png)
![N'-[(E)-1,3-benzodioxol-5-ylmethylidene]furan-2-carbohydrazide](/img/structure/B11707930.png)
![[(2-Methoxyethoxy)methyl]benzene](/img/structure/B11707932.png)
![2-[(2E)-2-(4-bromo-3-nitrobenzylidene)hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B11707955.png)

![5-bromo-2-{[(2-methylphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11707964.png)

![1-{4-[2-(4-Nitro-phenoxy)-ethoxy]-phenyl}-ethanone](/img/structure/B11707988.png)

![N-[2,2,2-trichloro-1-(pyrimidin-2-ylsulfanyl)ethyl]benzamide](/img/structure/B11708004.png)
![2-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-5-ethyl-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B11708006.png)
